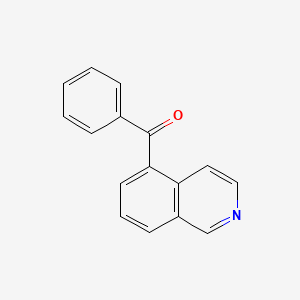

5-Benzoylisoquinoline

Description

Properties

IUPAC Name |

isoquinolin-5-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)15-8-4-7-13-11-17-10-9-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLCLPBMORBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Benzoylisoquinoline

Introduction: The Prominence of the Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of over 2,500 naturally occurring alkaloids and a vast number of synthetic compounds.[1][2] This structural motif is of paramount importance in medicinal chemistry and drug development, with isoquinoline derivatives exhibiting a wide spectrum of pharmacological activities, including analgesic, antimicrobial, anticancer, and anti-HIV properties.[3] The functionalization of the isoquinoline ring system is a critical strategy for modulating biological activity and developing novel therapeutic agents. The introduction of a benzoyl group at the C-5 position creates 5-benzoylisoquinoline, a molecule that combines the rich chemical properties of the isoquinoline nucleus with the versatile reactivity and steric bulk of the benzoyl moiety, making it a valuable target for synthesis and a promising intermediate for further chemical elaboration in drug discovery programs.

This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences. It emphasizes the underlying principles of synthetic strategies and the application of modern analytical techniques for unequivocal structural verification.

Part 1: Strategic Synthesis of this compound

The synthesis of substituted isoquinolines can be approached through two primary strategies: constructing the isoquinoline ring with the desired substituent already in place on a precursor, or by functionalizing the pre-formed isoquinoline core. While classical name reactions like the Bischler-Napieralski and Pomeranz-Fritsch syntheses are foundational for building the isoquinoline ring, modern cross-coupling methods offer powerful alternatives for late-stage functionalization.

Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling

For a target like this compound, a highly effective and modular approach involves the late-stage introduction of the benzoyl group onto a pre-functionalized isoquinoline core. The Suzuki-Miyaura cross-coupling reaction is a premier choice for this transformation due to its high functional group tolerance, mild reaction conditions, and broad substrate scope.[4] This strategy hinges on the coupling of a 5-haloisoquinoline (e.g., 5-bromoisoquinoline) with a suitable boron-containing reagent.

The logic of this approach is rooted in its convergence and flexibility. The two key fragments, the isoquinoline core and the benzoyl group, can be synthesized or procured separately and coupled in a final, high-yielding step. This avoids carrying a potentially sensitive benzoyl group through a multi-step ring-forming sequence.

Workflow: Suzuki-Miyaura Synthesis of this compound

Caption: Palladium-catalyzed Suzuki-Miyaura pathway for this compound synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis

Step 1: Synthesis of 5-Bromoisoquinoline The synthesis of the 5-bromoisoquinoline precursor is a critical first step, achievable through electrophilic bromination of isoquinoline.[5]

-

Reaction Setup: To a stirred solution of isoquinoline in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH > 10, keeping the temperature below 20 °C. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 5-bromoisoquinoline.

Step 2: Suzuki-Miyaura Coupling [6] This generalized protocol illustrates the coupling of the halide with a boronic acid derivative.

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 5-bromoisoquinoline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane and water (e.g., 10:1 ratio).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude material is purified via silica gel column chromatography to yield this compound.

Classical Approach: Friedel-Crafts Acylation

An alternative strategy involves the direct acylation of the isoquinoline ring using a Friedel-Crafts reaction.[7] However, this method presents significant challenges. The nitrogen atom in the isoquinoline ring is basic and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. This often leads to low yields and poor regioselectivity. Acylation typically occurs on the benzene ring portion of the heterocycle, but directing the substitution specifically to the C-5 position can be difficult, often resulting in a mixture of isomers. While conceptually direct, this pathway is generally less efficient and harder to control than the cross-coupling approach.[8]

Part 2: Comprehensive Characterization and Data Analysis

Unequivocal identification and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.[9]

-

¹H NMR Spectroscopy: The proton spectrum of this compound will show distinct signals for the isoquinoline and benzoyl protons. The isoquinoline protons (H1, H3, H4, H6, H7, H8) will appear in the aromatic region (typically δ 7.5-9.5 ppm). The H1 and H3 protons are characteristic of the pyridine ring, often appearing at lower field due to the electron-withdrawing effect of the nitrogen atom. The protons of the benzoyl group will also resonate in the aromatic region, typically between δ 7.4 and 7.8 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the downfield region (δ ~195-200 ppm). The remaining aromatic carbons of both the isoquinoline and benzoyl rings will appear between δ 120-155 ppm.

-

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.[10][11]

-

Molecular Formula: C₁₆H₁₁NO

-

Molecular Weight: 233.27 g/mol

-

Expected Molecular Ion (M⁺): For electron ionization (EI), a strong peak at m/z = 233 is expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 234 would be the prominent ion.

-

Key Fragmentation: A characteristic fragmentation would be the cleavage of the bond between the isoquinoline ring and the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z = 105 and an isoquinolinyl radical cation at m/z = 128.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the aryl ketone carbonyl group is expected in the range of 1650-1670 cm⁻¹ .

-

C=C and C=N Stretches: Aromatic C=C and isoquinoline C=N stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching bands will be observed just above 3000 cm⁻¹ .

Physical Properties

-

Melting Point (m.p.): A sharp and defined melting point is a crucial indicator of the sample's purity. The literature value should be confirmed experimentally.

-

Appearance: The pure compound is expected to be a crystalline solid.

Summary of Expected Characterization Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.4-9.5 ppm (Aromatic Protons) |

| ¹³C NMR | Carbonyl Shift (δ) | ~195-200 ppm (C=O) |

| Aromatic Shifts (δ) | ~120-155 ppm | |

| Mass Spec (ESI) | [M+H]⁺ | m/z = 234 |

| Mass Spec (EI) | Key Fragments | m/z = 128 (isoquinolinyl), 105 (benzoyl) |

| IR Spectroscopy | Carbonyl Stretch (ν) | ~1650-1670 cm⁻¹ (strong, sharp) |

| Melting Point | Value | To be determined experimentally |

Characterization Workflow

Caption: Workflow for the purification and analytical characterization of the final product.

Conclusion and Outlook

This guide outlines a robust and modern synthetic strategy for obtaining this compound via Suzuki-Miyaura cross-coupling, a method favored for its efficiency and modularity over classical approaches like Friedel-Crafts acylation. The successful synthesis is validated by a rigorous and multi-faceted characterization protocol, employing NMR, MS, and IR spectroscopy to ensure the unequivocal identification and purity of the target compound.

The availability of a reliable synthetic route to this compound and its analogues opens avenues for further exploration in drug discovery. The benzoyl moiety can serve as a handle for subsequent chemical modifications or as a key pharmacophoric element for interacting with biological targets. For professionals in the field, mastering these synthetic and analytical techniques is fundamental to advancing the design and development of next-generation isoquinoline-based therapeutics.

References

-

Cao, R., et al. (2015). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. Chemical Communications. Available at: [Link]

-

Zhang, J., et al. (2012). Efficient Synthesis of Isochromanones and Isoquinolines via Yb(OTf)3-Catalyzed Tandem Oxirane/Aziridine Ring Opening/Friedel–Crafts Cyclization. Chemical Communications. Available at: [Link]

-

Hivarekar, S., et al. (2013). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of the Chinese Chemical Society. Available at: [Link]

-

Brown, W. D. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. Available at: [Link]

-

ResearchGate. (n.d.). H-1 and C-13 NMR signal assignment of benzylisoquinoline alkaloids from Fumaria officinalis L. (Papaveraceae). Available at: [Link]

-

Groenendaal, B., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Nature Communications. Available at: [Link]

-

Schmidt, J., et al. (2005). Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. European Journal of Mass Spectrometry. Available at: [Link]

-

Chen, X., et al. (2021). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. Journal of Mass Spectrometry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available at: [Link]

-

Science of Synthesis. (2004). Product Class 5: Isoquinolines. Available at: [Link]

-

Zenk, M. H. (1985). Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes. Planta Medica. Available at: [Link]

-

ResearchGate. (n.d.). MS/MS mass spectra of (I) benzyliosquinoline-, (II)phthalide-, (III)bisbenzyliosquinoline-, and (IV) morphinetype alkaloids. Available at: [Link]

-

Magnus, P., et al. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Organic Letters. Available at: [Link]

-

Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. Available at: [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Contino, M., et al. (2017). Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. Molecules. Available at: [Link]

-

NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. Available at: [Link]

-

Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

- Kaller, A., et al. (2013). Methods for preparing isoquinolines. Google Patents.

-

SpectraBase. (n.d.). Isoquinoline, 1-benzyl- 1,2,3,4-tetrahydro-, [FTIR]. Available at: [Link]

-

Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Organic Syntheses. Available at: [Link]

-

NIST. (n.d.). Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

-

Chen, Y., et al. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Medicinal Plant Biology. Available at: [Link]

-

Tian, T., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science. Available at: [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

-

NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 3. Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Benzoylisoquinoline: Synthesis, Structure, and Potential Applications

This guide provides a comprehensive technical overview of 5-benzoylisoquinoline, a unique derivative of the isoquinoline scaffold. While specific experimental data for this compound is not widely available in the public domain, this document extrapolates from established principles of isoquinoline chemistry to offer a robust theoretical framework for its synthesis, characterization, and potential utility in research and drug discovery. This guide is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational understanding of organic chemistry.

Introduction to the Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline. It consists of a benzene ring fused to a pyridine ring. The isoquinoline framework is a pivotal structural motif found in a vast array of natural products, particularly in the benzylisoquinoline alkaloids (BIAs). These alkaloids, derived from the amino acid tyrosine, exhibit a wide spectrum of pharmacological activities, including analgesic, antimicrobial, and antineoplastic properties. The diverse biological activities of isoquinoline derivatives have established them as "privileged scaffolds" in medicinal chemistry, making them attractive targets for synthetic chemists.

This compound: Molecular Structure and Identification

Molecular Formula: C₁₆H₁₁NO Molecular Weight: 233.27 g/mol Systematic Name: (Isoquinolin-5-yl)(phenyl)methanone

While a specific CAS number for this compound is not readily found in major chemical databases, CAS numbers for other isomers have been registered, including:

-

Isoquinolin-1-yl(phenyl)methanone: 16576-23-1

-

Isoquinolin-2(1H)-yl(phenyl)methanone: 50624-29-8

-

Isoquinolin-3-yl(phenyl)methanone: 83629-95-2

-

Isoquinolin-4-yl(phenyl)methanone: 20335-71-1

The molecular structure of this compound features a benzoyl group attached to the C5 position of the isoquinoline ring system.

Synthetic Strategies for this compound

The synthesis of this compound presents a regioselectivity challenge inherent to the isoquinoline ring system. Electrophilic aromatic substitution reactions on isoquinoline preferentially occur on the more electron-rich benzene ring (the carbocycle) at the C5 and C8 positions. This is due to the greater stability of the Wheland intermediates formed during electrophilic attack at these positions.

Friedel-Crafts Acylation: A Primary Synthetic Route

The most direct approach to introduce a benzoyl group onto the isoquinoline ring is through a Friedel-Crafts acylation reaction. This reaction involves the treatment of isoquinoline with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Causality: The Lewis acid coordinates to the carbonyl oxygen of benzoyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich isoquinoline ring. The regioselectivity of this reaction is dictated by the electronic properties of the isoquinoline nucleus, favoring substitution at the C5 and C8 positions.

Experimental Protocol: A Proposed Method for Friedel-Crafts Acylation of Isoquinoline

-

Step 1: Catalyst Suspension. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane or nitrobenzene.

-

Step 2: Acylating Agent Addition. Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension at 0°C.

-

Step 3: Isoquinoline Addition. Dissolve isoquinoline (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture at 0°C.

-

Step 4: Reaction Progression. Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Step 5: Work-up. Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

-

Step 6: Extraction and Purification. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of this compound and 8-benzoylisoquinoline, which can be separated by column chromatography.

Caption: Proposed Friedel-Crafts acylation of isoquinoline.

Physicochemical Properties and Characterization

The successful synthesis of this compound would require rigorous characterization to confirm its structure and purity.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | A complex aromatic region with distinct signals for the protons on both the isoquinoline and benzoyl rings. The chemical shifts of the isoquinoline protons would be influenced by the electron-withdrawing nature of the benzoyl group. |

| ¹³C NMR | Resonances for all 16 carbon atoms, including a characteristic downfield signal for the carbonyl carbon. The chemical shifts of the isoquinoline carbons would provide further evidence of the substitution pattern. |

| IR Spectroscopy | A strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₆H₁₁NO. |

Detailed 2D NMR techniques, such as COSY and HMQC/HSQC, would be invaluable in definitively assigning the proton and carbon signals and confirming the C5 substitution.

Potential Applications in Drug Development

The isoquinoline nucleus is a cornerstone in the development of therapeutic agents. Substituted isoquinolines have demonstrated a broad range of biological activities, including cytotoxic properties against various cancer cell lines. The introduction of a benzoyl group at the C5 position could modulate the electronic and steric properties of the isoquinoline scaffold, potentially leading to novel pharmacological profiles.

Potential areas of investigation for this compound include:

-

Anticancer Activity: Many isoquinoline derivatives exert their cytotoxic effects by interacting with DNA or inhibiting enzymes like topoisomerase.

-

Enzyme Inhibition: The benzoyl moiety could serve as a pharmacophore for interaction with various enzyme active sites.

-

Antimicrobial Properties: The planar aromatic system of isoquinoline is a common feature in antimicrobial agents.

Conclusion

While this compound remains a compound with limited reported data, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential exploration in medicinal chemistry. The strategic application of electrophilic substitution reactions, coupled with modern analytical techniques, should enable the successful preparation and validation of this novel isoquinoline derivative. Further research into its biological activities could unveil new therapeutic opportunities, underscoring the enduring importance of the isoquinoline scaffold in drug discovery.

References

- Werra W., Heber D., Holzgrabe U. 1H and 13C NMR studies of substituted isoquinolinium derivatives in different solvents. Magnetic Resonance in Chemistry.

- BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride. BenchChem.

- Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517.

- Regioselectivity in isoquinoline alkaloid synthesis.

- Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors.

- Benzylisoquinoline alkaloids – Knowledge and References. Taylor & Francis.

- He, S. M., Liang, Y. L., Cong, K., Chen, G., Zhao, X., Zhao, Q. M., Zhang, J. J., Wang, X., Dong, Y., Yang, J. L., Zhang, G. H., Qian, Z. L., Fan, W., & Yang, S.

The Solubility Profile of 5-Benzoylisoquinoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Benzoylisoquinoline in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides actionable protocols for empirical determination.

Introduction: Understanding this compound

This compound is a heterocyclic aromatic ketone. Its molecular structure, featuring a bulky, nonpolar benzoyl group and a polar isoquinoline moiety, results in a molecule with moderate polarity. The presence of the nitrogen atom in the isoquinoline ring and the carbonyl group allows for potential hydrogen bond acceptance, a key factor influencing its solubility in protic solvents. From a drug development perspective, understanding the solubility of this compound is critical for formulation, purification, and various biochemical assays.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, we can predict its solubility based on the following structural characteristics:

-

Polarity: The presence of the carbonyl (C=O) group and the nitrogen in the isoquinoline ring introduces polarity. However, the large aromatic system contributes to a significant nonpolar character.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the nitrogen and oxygen atoms.[3] It lacks hydrogen bond donor capabilities, which will limit its solubility in highly cohesive solvents like water.

-

Molecular Size: Larger molecules generally exhibit lower solubility due to the increased energy required to form a cavity in the solvent.[1]

Based on these principles, a qualitative prediction of the solubility of this compound in various common laboratory solvents is presented below.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound. These predictions are based on theoretical principles and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | While the compound can accept hydrogen bonds, the large nonpolar surface area will likely dominate, leading to poor solubility in highly polar, hydrogen-bonding solvents like water.[4][5] Lower alcohols may show slightly better solvation. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Soluble | These solvents possess a significant dipole moment capable of interacting with the polar regions of this compound without the high energy cost of disrupting a strong hydrogen-bonding network.[6] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderately Soluble to Soluble | The large aromatic and nonpolar character of the molecule suggests favorable interactions with nonpolar solvents through van der Waals forces.[7] Toluene may be particularly effective due to potential π-π stacking interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity.[8] |

Experimental Determination of Solubility

Given the absence of specific literature data, empirical determination of solubility is essential. The following protocols provide both a rapid qualitative assessment and a more rigorous quantitative method.

Qualitative Solubility Assessment

This method provides a quick estimation of solubility and is useful for initial solvent screening.

Protocol:

-

Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise (approximately 0.1 mL per drop) to the test tube.

-

Observation: After each addition, vortex or shake the tube vigorously for 30 seconds.

-

Assessment: Observe the solution. If the solid completely dissolves, it is considered soluble. If it remains undissolved after the addition of 1 mL of solvent, it is considered sparingly soluble or insoluble.

-

Heating (Optional): Gently warm the mixture to observe any temperature-dependent solubility changes.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant without disturbing the solid.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry container. Remove the solvent under reduced pressure or by gentle heating in a fume hood.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute) / (Volume of aliquot)

Visualizing the Solubility Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Safety Precautions

When handling this compound and any organic solvents, it is crucial to adhere to standard laboratory safety practices. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Always consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used for detailed hazard information.

Conclusion

References

- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube.

- How to determine the solubility of a substance in an organic solvent? ResearchGate.

- Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform.

- Ketone. Wikipedia.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Aldehydes, Ketones and Carboxylic Acids. NCERT.

- Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. EMBIBE.

- Experiment 1 Determination of Solubility Class.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.

-

Aromatic interactions with heterocycles in water. Chemical Science (RSC Publishing). Available at: [Link]

- Safety Data Sheet. Sigma-Aldrich.

- Solubility Data Series Polycyclic Aromatic Hydrocarbons: Binary Non-Aqueous Systems Part I.

- Organic chemistry. Wikipedia.

- Safety Data Sheet.

- Safety Data Sheet. Sigma-Aldrich.

- Safety Data Sheet. Merck Millipore.

- Safety Data Sheet. Thermo Fisher Scientific.

- Heterocyclic aromatic compounds. Fiveable.

- Benzylisoquinolines. PubChem.

- Solubility of Benzanilide Crystals in Organic Solvents. Semantic Scholar.

- Solubility Profile of Benzyl 2-bromonicotinate in Organic Solvents: A Technical Guide. Benchchem.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. Ketone - Wikipedia [en.wikipedia.org]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. embibe.com [embibe.com]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Organic chemistry - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Benzoylisoquinoline

Prepared by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize the molecular structure of 5-benzoylisoquinoline. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document offers an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from structurally analogous compounds—isoquinoline and benzophenone—to provide a robust, expert-level interpretation. Furthermore, it includes field-proven, step-by-step protocols for acquiring high-quality spectral data, designed to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction to this compound: Structure and Significance

This compound is an aromatic ketone featuring an isoquinoline nucleus substituted at the 5-position with a benzoyl group. The isoquinoline moiety is a key structural motif in numerous natural alkaloids and synthetic compounds with significant pharmacological properties. The addition of a benzoyl group introduces a diaryl ketone functionality, which can influence the molecule's electronic properties, conformation, and potential as a pharmacophore or a photosensitizer.

Accurate structural elucidation is the foundation of all chemical and pharmacological investigations. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering detailed information on the connectivity of atoms, the nature of functional groups, and the overall molecular formula. This guide focuses on the three cornerstone techniques for organic structure determination: NMR, IR, and MS.

Molecular Structure and Key Features

To facilitate the discussion of its spectral properties, a standardized numbering system for the this compound skeleton is essential. The diagram below illustrates this numbering.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This guide outlines a predictive yet robust spectroscopic characterization of this compound. Based on established principles and data from analogous structures, the predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed spectral signature for this molecule. The provided protocols represent best practices in the field, ensuring that researchers can generate high-quality data for definitive structural confirmation. The integrated analysis of these techniques provides a self-validating system for confirming the identity and purity of this compound, a critical step in any research or development endeavor.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved from [Link].

-

Chemistry LibreTexts (2022). 3.1: Electron Ionization. Retrieved from [Link].

-

Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

-

Shan, L., Wu, Y., Yuan, L., & Li, Y. (2017). A fragmentation pathway of benzophenone formed in MS. ResearchGate. Retrieved from [Link].

-

Shimadzu (n.d.). KBr Pellet Method. Retrieved from [Link].

-

NIST (n.d.). Benzophenone in NIST Chemistry WebBook. Retrieved from [Link].

-

Iowa State University (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link].

-

ResearchGate (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link].

-

NIST (n.d.). Isoquinoline in NIST Chemistry WebBook. Retrieved from [Link].

-

University of Helsinki (n.d.). Quick User Guide for FT-IR. Retrieved from [Link].

-

Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link].

-

ResearchGate (n.d.). Comparative FTIR spectra of benzophenone. Retrieved from [Link].

-

Optica Publishing Group (n.d.). Infrared and Electronic Absorption Spectra of Isoquinoline. Retrieved from [Link].

-

Bruker (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link].

-

The Royal Society of Chemistry (2012). Bromodimethylsulfonium bromide (BDMS) as a Potential Candidate for Photocatalytic Selective Oxidation of Benzylic Alcohols - Supporting Information. Retrieved from [Link].

-

Emory University (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link].

-

Purdue University (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link].

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

-

TSI Journals (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link].

-

Kintek Press (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Retrieved from [Link].

-

Brainly (2023). [FREE] IR Spectrum of Benzophenone and Triphenylmethanol. Retrieved from [Link].

-

The Infrared and Raman Discussion Group (IRDG) (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link].

-

MassBank (2014). Benzophenone; ESI-ITFT; MS2. Retrieved from [Link].

-

ATB (n.d.). Benzophenone | C13H10O | MD Topology | NMR | X-Ray. Retrieved from [Link].

-

Separation Science (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link].

-

MIT OpenCourseWare (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link].

-

UNCW Institutional Repository (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link].

-

RSC Publishing (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals. Retrieved from [Link].

-

Chemistry Stack Exchange (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link].

-

Wikipedia (n.d.). Electron ionization. Retrieved from [Link].

-

eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link].

-

Oregon State University (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link].

-

Annali di Chimica (1966). infrared spectral studies of quinoline-n-oxides. Retrieved from [Link].

-

PubChem (n.d.). Benzophenone. Retrieved from [Link].

-

Proprep (n.d.). What is benzophenone ir spectrum? Retrieved from [Link].

A Technical Guide to Investigating the Potential Biological Activity of 5-Benzoylisoquinoline

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[1][2][3][4][5] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine and the anticancer potential of noscapine, the isoquinoline scaffold has consistently proven to be a "privileged structure" in the development of therapeutic agents.[1][4][5][6][7] These compounds have been successfully developed into drugs for treating a wide range of diseases, including cancer, microbial infections, and neurological disorders.[1][2] The diverse biological activities of isoquinoline derivatives stem from their ability to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids.[8] The introduction of a benzoyl group at the 5-position of the isoquinoline ring system presents an intriguing structural modification that warrants a thorough investigation of its potential biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 5-Benzoylisoquinoline.

Synthesis and Chemical Characterization

While numerous methods exist for the synthesis of isoquinoline derivatives, a plausible route to this compound could be envisioned through a multi-step process. A potential synthetic strategy is outlined below. It is imperative to perform thorough characterization of the final compound using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity before proceeding with biological evaluation.

Hypothesized Biological Activities and Investigative Frameworks

Based on the extensive literature on isoquinoline derivatives, we hypothesize that this compound may possess anticancer, antimicrobial, and neuroprotective properties.[2][3][4] The following sections detail the rationale and experimental workflows to investigate these potential activities.

Part 1: Anticancer Potential of this compound

The anticancer properties of isoquinoline alkaloids are well-documented, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][9][10] The benzoyl moiety in this compound may enhance its interaction with biological targets, potentially leading to potent anticancer effects.

Rationale and Mechanistic Hypothesis

We hypothesize that this compound may exert its anticancer effects by inducing apoptosis in cancer cells through the intrinsic pathway, potentially involving the modulation of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3]

Experimental Workflow for In Vitro Cytotoxicity Screening

The initial step in assessing the anticancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines.

Diagram of the Experimental Workflow for Cytotoxicity Screening:

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Detailed Protocol for MTT Assay: [11][12][13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Cytotoxicity Data

Table 1: Hypothetical IC50 Values (µM) of this compound against Various Cancer Cell Lines.

| Cell Line | Cancer Type | 24h | 48h | 72h |

| MCF-7 | Breast Cancer | 15.2 | 8.5 | 4.1 |

| HepG2 | Liver Cancer | 20.8 | 12.3 | 6.7 |

| HCT-116 | Colon Cancer | 18.5 | 10.1 | 5.3 |

Investigating the Mechanism of Action: Apoptosis Induction

To determine if the observed cytotoxicity is due to apoptosis, further experiments such as Annexin V-FITC/PI staining followed by flow cytometry can be performed.

Proposed Signaling Pathway for Apoptosis Induction:

Caption: Proposed mechanism of apoptosis induction by this compound.

Part 2: Antimicrobial Activity of this compound

Isoquinoline alkaloids have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[14][15][16][17][18] The planar structure of the isoquinoline ring allows for intercalation with microbial DNA, a potential mechanism of action.[18]

Rationale and Hypothesis

We hypothesize that this compound will exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Experimental Workflow for Antimicrobial Susceptibility Testing

Standardized methods such as the disk diffusion assay and broth microdilution will be employed to assess the antimicrobial activity.[19][20][21]

Detailed Protocol for Broth Microdilution Assay: [19][22]

-

Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Hypothetical Antimicrobial Activity Data

Table 2: Hypothetical MIC Values (µg/mL) of this compound against Various Microorganisms.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 8 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Candida albicans | Fungus | 16 |

Part 3: Neuroprotective Effects of this compound

Several isoquinoline alkaloids have shown promise in the treatment of neurodegenerative diseases by exerting neuroprotective effects through various mechanisms, including anti-inflammatory and antioxidant activities.[23][24][25][26]

Rationale and Hypothesis

We hypothesize that this compound may protect neuronal cells from oxidative stress-induced apoptosis, a key pathological feature in many neurodegenerative disorders.

Experimental Workflow for Evaluating Neuroprotective Effects

An in vitro model of oxidative stress in a neuronal cell line (e.g., SH-SY5Y) will be used to assess the neuroprotective potential of this compound.[27][28][29][30][31]

Diagram of the Experimental Workflow for Neuroprotection Assay:

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Detailed Protocol for Neuroprotection Assay:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Assessment of Cell Viability: After 24 hours, assess cell viability using the MTT assay.

-

Measurement of Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Apoptosis Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis.

Hypothetical Neuroprotection Data

Table 3: Hypothetical Neuroprotective Effect of this compound on H₂O₂-induced Toxicity in SH-SY5Y Cells.

| Treatment | Cell Viability (%) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) |

| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| H₂O₂ (100 µM) | 45 ± 3.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |

| H₂O₂ + 5-BIQ (1 µM) | 62 ± 4.1 | 2.8 ± 0.3 | 3.1 ± 0.4 |

| H₂O₂ + 5-BIQ (5 µM) | 78 ± 5.5 | 1.9 ± 0.2 | 2.0 ± 0.3 |

| H₂O₂ + 5-BIQ (10 µM) | 91 ± 4.9 | 1.2 ± 0.1 | 1.3 ± 0.2 |

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of the biological activities of this compound. The proposed experimental workflows, rooted in established methodologies for analogous compounds, offer a clear path for investigating its potential as an anticancer, antimicrobial, and neuroprotective agent. The unique structural features of this compound hold significant promise for the discovery of a novel therapeutic lead, and the rigorous scientific approach outlined herein will be instrumental in unlocking its full potential.

References

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 8. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. scispace.com [scispace.com]

- 14. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Antimicrobial activity of benzylisoquinoline alkaloids from Annona salzmanii D.C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdb.apec.org [pdb.apec.org]

- 20. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 21. woah.org [woah.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications [mdpi.com]

- 27. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. preprints.org [preprints.org]

- 31. researchgate.net [researchgate.net]

- 32. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 34. scribd.com [scribd.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline nucleus, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of a vast array of biologically active molecules. From the potent analgesics that shaped modern medicine to the intricate alkaloids that continue to inspire synthetic chemists, the history of substituted isoquinolines is a compelling narrative of natural product discovery, elegant synthetic design, and the relentless pursuit of therapeutic innovation. This guide provides an in-depth exploration of this remarkable heterocyclic scaffold, tracing its journey from the early days of isolation to the forefront of contemporary synthetic methodology.

From Coal Tar to Clinic: The Dawn of Isoquinoline Chemistry

The story of isoquinoline begins not in the lush biodiversity of the plant kingdom, but in the industrial byproduct of coal tar. In 1885, Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, through a laborious process of fractional crystallization of its sulfate salt.[1] This discovery laid the foundational chemical knowledge for a scaffold that had, unknowingly, been utilized for centuries in the form of plant-derived traditional medicines.

The true significance of the isoquinoline framework, however, was unveiled through the study of natural products. Isoquinoline alkaloids, a diverse family of over 2,500 known compounds, are predominantly found in plant families such as Papaveraceae (poppies), Berberidaceae (barberries), and Ranunculaceae (buttercups).[2] The isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment in medicine and chemistry, introducing a potent analgesic that remains in clinical use today.[3] This seminal discovery spurred the investigation of other opium alkaloids, leading to the identification of papaverine, a vasodilator, and codeine, an antitussive, both of which feature the benzylisoquinoline backbone.[2][3] The rich pharmacological tapestry of these natural products ignited a profound and lasting interest in the synthesis of their core structures.

The Classical Era: Foundational Syntheses of the Isoquinoline Core

The late 19th and early 20th centuries witnessed the birth of classical organic reactions that provided the first rational and predictable access to the isoquinoline scaffold. These named reactions, still taught and utilized today, are a testament to the ingenuity of early synthetic chemists and form the bedrock of isoquinoline chemistry.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[4][5] The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) under thermal conditions.[6]

Causality in Experimental Design: The choice of a strong dehydrating agent is critical. Its role is to activate the amide carbonyl, making it a more potent electrophile. The subsequent intramolecular electrophilic aromatic substitution requires an electron-rich aromatic ring for the cyclization to proceed efficiently. The reaction temperature is also a key parameter, as sufficient energy is needed to overcome the activation barrier of the cyclization step.

Self-Validating System: The formation of the dihydroisoquinoline product is often confirmed by its characteristic spectroscopic data. The reaction's success is contingent on the presence of an activated aromatic ring and the ability of the amide to undergo dehydration and cyclization. The intermediate can often be dehydrogenated to the fully aromatic isoquinoline, providing further structural confirmation.

Reaction Mechanism: The mechanism of the Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium ion intermediate.

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: A Representative Procedure

A solution of the β-arylethylamide in a high-boiling inert solvent (e.g., toluene or xylene) is treated with a dehydrating agent such as phosphorus oxychloride. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is carefully quenched with ice and made alkaline. The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7][8]

Causality in Experimental Design: The reaction's success hinges on the formation of an iminium ion, which is a sufficiently strong electrophile to attack the aromatic ring.[7] The use of an acid catalyst is therefore crucial to promote both the initial condensation and the subsequent cyclization. The nucleophilicity of the aromatic ring is also a key factor, with electron-rich systems reacting more readily.

Self-Validating System: The Pictet-Spengler reaction is a robust and widely used method. The formation of the tetrahydroisoquinoline product can be monitored by standard analytical techniques. The reaction is self-validating in that the starting materials, a β-arylethylamine and a carbonyl compound, contain all the necessary atoms for the product, with the only byproduct being water.

Reaction Mechanism: The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes intramolecular cyclization.

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: A Representative Procedure

To a solution of the β-arylethylamine in a suitable solvent (e.g., methanol or ethanol), the aldehyde or ketone is added, followed by an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid). The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete. The solvent is then removed, and the residue is neutralized and extracted with an organic solvent. The product is purified by chromatography or crystallization.[9] For example, a round-bottom flask can be charged with D-tryptophan methyl ester hydrochloride and anhydrous methanol.[9] Upon dissolution, 2,3-butadione is added, and the solution is stirred at 65 °C for 20 hours.[9] The reaction is then cooled, partitioned between saturated aqueous sodium bicarbonate and dichloromethane, and the organic layers are combined, dried, and concentrated.[9]

The Pomeranz-Fritsch Reaction (1893)

Concurrently with the Bischler-Napieralski reaction, Cäsar Pomeranz and Paul Fritsch developed a method for the synthesis of isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[10][11]

Causality in Experimental Design: The Pomeranz-Fritsch reaction relies on the acid-catalyzed formation of a carbocation intermediate which then undergoes an intramolecular electrophilic attack on the benzene ring.[10] The choice of a strong acid, such as concentrated sulfuric acid, is essential to drive the reaction.[12] The reaction conditions are often harsh, which can limit the scope of the reaction to substrates that can withstand strong acid and high temperatures.

Self-Validating System: The reaction provides a direct route to the fully aromatic isoquinoline ring system. The successful formation of the product is validated by the disappearance of the starting materials and the appearance of the characteristic signals of the isoquinoline core in spectroscopic analyses. A significant modification by Schlittler and Müller involves the use of a benzylamine and a glyoxal acetal, which can improve yields in certain cases.[13]

Reaction Mechanism: The reaction proceeds in two main stages: the formation of a benzalaminoacetal followed by an acid-catalyzed cyclization and aromatization.[14]

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

Experimental Protocol: A Representative Procedure

A benzaldehyde is condensed with an aminoacetoaldehyde diethyl acetal to form the corresponding benzalaminoacetal.[12] This intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated.[12] The reaction mixture is then carefully poured onto ice, neutralized, and the isoquinoline product is extracted and purified.

The Modern Era: Catalytic and Efficient Syntheses

While the classical methods remain valuable, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of new synthetic strategies. The latter half of the 20th century and the beginning of the 21st century have seen a paradigm shift towards transition-metal-catalyzed reactions.

Transition-Metal-Catalyzed Annulations

A significant advancement in isoquinoline synthesis has been the advent of transition-metal-catalyzed C-H activation and annulation reactions.[3] These methods offer a more atom-economical and modular approach to constructing the isoquinoline core, often with high regioselectivity and functional group tolerance.[3] Catalysts based on rhodium, palladium, cobalt, and ruthenium have been successfully employed to construct isoquinolines from simple and readily available starting materials such as benzimines, oximes, or aryl hydrazones and alkynes.[1][15][16]

Causality in Experimental Design: The choice of the metal catalyst and the directing group on the aromatic substrate are critical for the success of these reactions. The directing group coordinates to the metal center, bringing it in close proximity to the C-H bond that is to be activated. The alkyne coupling partner then inserts into the metal-carbon bond, and subsequent reductive elimination forms the isoquinoline ring.

Self-Validating System: These catalytic reactions are often highly efficient, and the progress of the reaction can be monitored by techniques such as TLC, GC, or LC-MS. The formation of the desired isoquinoline product, often in high yield, validates the chosen catalytic system and reaction conditions. The broad substrate scope of many of these methods allows for the rapid generation of libraries of substituted isoquinolines for biological screening.

Illustrative Workflow: Rh(III)-Catalyzed C-H Activation/Annulation

Caption: Generalized workflow for Rh(III)-catalyzed isoquinoline synthesis.

Conclusion: An Ever-Evolving Legacy

The journey of substituted isoquinolines, from their serendipitous discovery in coal tar to their rational design and synthesis in modern laboratories, is a powerful illustration of the evolution of organic chemistry. The classical syntheses, born out of a desire to understand and replicate the structures of potent natural products, provided the intellectual and practical framework for generations of chemists. The contemporary era, characterized by the principles of catalysis and efficiency, has opened up new avenues for the rapid and diverse synthesis of this privileged scaffold. For researchers in drug discovery and development, the rich history and the ever-expanding synthetic toolkit for substituted isoquinolines offer a fertile ground for the creation of novel therapeutic agents that will continue to shape the future of medicine.

References

-

Hoogewerf, S., & van Dorp, W. A. (1885). Sur un isomère de la quinoléine. Recueil des Travaux Chimiques des Pays-Bas, 4(4), 125-129. [Link]

-

Zare, R. N., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(39), 13864–13872. [Link]

-

Stang, P. J. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(8), 14382-14431. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

-

Wikipedia. (n.d.). Isoquinoline alkaloid. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

-

ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]

-

ResearchGate. (n.d.). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. [Link]

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

-

Dömling, A., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3696–3700. [Link]

-

ResearchGate. (n.d.). Pomeranz–Fritsch reaction. [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

-

SlideShare. (2014). Bischler napieralski reaction. [Link]

-

ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]

-

Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

-

Organic Letters. (2016). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 18(15), 3646–3649. [Link]

Sources

- 1. Isoquinoline synthesis [organic-chemistry.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Bischler napieralski reaction | PPTX [slideshare.net]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. www-leland.stanford.edu [www-leland.stanford.edu]

- 13. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. organicreactions.org [organicreactions.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

A Theoretical and Mechanistic Exploration of 5-Benzoylisoquinoline: A Whitepaper for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical analysis of 5-Benzoylisoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. By leveraging established computational methodologies and drawing insights from closely related analogs, this paper aims to elucidate the structural, electronic, and reactivity properties of this compound, offering a predictive framework for its application in rational drug design and development.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged structural motif found in a vast array of natural products and synthetic compounds with diverse and potent pharmacological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, benzylisoquinoline alkaloids (BIAs) represent a rich source of therapeutic agents.[2][3][4][5] The versatility of the isoquinoline scaffold allows for functionalization at various positions, leading to a wide spectrum of biological targets and activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The introduction of a benzoyl group at the 5-position of the isoquinoline ring is anticipated to significantly modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Computational Methodology: A Foundation in Density Functional Theory

To probe the intrinsic properties of this compound, this guide employs the principles of Density Functional Theory (DFT), a robust quantum mechanical modeling method widely used to investigate the electronic structure of molecules.[7][8][9] DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), have been demonstrated to provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for isoquinoline and its derivatives.[9][10][11]

The following workflow outlines the computational approach used as a standard for analyzing substituted isoquinolines:

Figure 1: A generalized workflow for the DFT-based theoretical analysis of substituted isoquinolines.

Predicted Structural and Electronic Properties of this compound

While direct experimental or theoretical data on this compound is limited, a comprehensive understanding of its properties can be inferred from studies on analogous 5-substituted isoquinolines. A key study by Suganthi et al. on 5-bromoisoquinoline (5-BIQ), 5-aminoisoquinoline (5-AIQ), and 5-nitroisoquinoline (5-NIQ) provides invaluable insights into the influence of substituents at the 5-position on the electronic landscape of the isoquinoline ring.[10]

Optimized Geometry

The geometry of the isoquinoline ring is expected to remain largely planar. The benzoyl group at the 5-position will likely exhibit a non-planar orientation with respect to the isoquinoline core due to steric hindrance, influencing its conjugation with the ring system.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[12]

Based on the analysis of related compounds, the electron-withdrawing nature of the benzoyl group is predicted to lower the energies of both the HOMO and LUMO of the isoquinoline system. This effect is analogous to the influence of the nitro group in 5-nitroisoquinoline.[10]

Figure 2: A conceptual diagram illustrating the predicted effect of an electron-withdrawing benzoyl group on the HOMO-LUMO energy gap of isoquinoline, in comparison to electron-donating and other electron-withdrawing substituents.

The distribution of the HOMO and LUMO will likely be concentrated on the isoquinoline ring system, with some delocalization onto the benzoyl moiety, particularly the carbonyl group. This delocalization facilitates charge transfer within the molecule, a key aspect of its potential biological activity.[10]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the region around the nitrogen atom of the isoquinoline ring is expected to be the most negative (red/yellow), indicating its susceptibility to electrophilic attack or protonation. The carbonyl oxygen of the benzoyl group will also exhibit a high negative potential. Conversely, the hydrogen atoms of the isoquinoline ring and the region around the carbonyl carbon will be electron-deficient (blue), making them potential sites for nucleophilic attack.

Reactivity and Potential Applications in Drug Discovery

The theoretical insights into the electronic structure of this compound allow for predictions regarding its reactivity and potential as a scaffold for drug development.

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Predicted Trend for this compound |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Lower (indicating higher reactivity) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | More negative (higher electron accepting power) |

| Electrophilicity Index (ω) | μ2 / 2η | Higher (good electrophile) |

Table 1: Predicted global reactivity descriptors for this compound.

The predicted high electrophilicity index suggests that this compound could readily participate in reactions with biological nucleophiles, a common mechanism of action for many drugs.

Potential as a Pharmacophore

The structural and electronic features of this compound make it an attractive scaffold for targeting a variety of biological systems. The nitrogen atom can act as a hydrogen bond acceptor, while the benzoyl group can participate in π-π stacking and hydrophobic interactions. These features are crucial for binding to protein active sites.

Molecular docking studies on related isoquinoline derivatives have demonstrated their potential to bind to enzymes such as cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications.[10] The unique electronic signature of the 5-benzoyl substituent could be exploited to design selective inhibitors for various enzyme families.

Synthetic and Experimental Considerations

The synthesis of this compound can be approached through established methods for the functionalization of the isoquinoline core. Experimental validation of the theoretical predictions presented in this whitepaper would involve spectroscopic analysis (FTIR, FT-Raman, UV-Vis) and comparison with computationally generated spectra.[9][10]

Proposed Experimental Protocol for Spectroscopic Analysis

-

Synthesis: Synthesize this compound using an appropriate synthetic route.

-

Purification: Purify the compound using column chromatography and characterize its structure using 1H NMR, 13C NMR, and mass spectrometry.

-

FTIR and FT-Raman Spectroscopy: Record the vibrational spectra of the purified compound.

-

UV-Vis Spectroscopy: Record the electronic absorption spectrum in a suitable solvent.

-

Computational Correlation: Compare the experimental spectra with the theoretical spectra generated from DFT calculations to validate the computational model.

Conclusion and Future Directions

This in-depth technical guide provides a robust theoretical framework for understanding the properties of this compound. Based on the analysis of closely related analogs, it is predicted that the benzoyl group at the 5-position significantly influences the electronic properties of the isoquinoline scaffold, leading to a more reactive and electrophilic molecule. These characteristics, combined with the inherent pharmacological potential of the isoquinoline core, position this compound as a promising candidate for further investigation in drug discovery programs.

Future work should focus on the synthesis and experimental validation of the theoretical predictions outlined in this paper. Furthermore, computational screening of this compound and its derivatives against various biological targets could accelerate the identification of novel therapeutic agents.

References

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Suganthi, S., Kannappan, V., Sathyanarayanamoorthi, V., & Karunathan, R. (2016). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. Indian Journal of Pure & Applied Physics, 54, 15-34.

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules, 27(15), 4987.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. (2021). RSC Advances, 11(43), 26775-26786.